3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-methylpiperidine
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Overview
Description
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-methylpiperidine is a compound that features a unique combination of a cyclopropyl group, an oxadiazole ring, and a piperidine ring
Preparation Methods
One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a solvent like DMSO . This reaction proceeds at room temperature and yields the oxadiazole ring. The piperidine ring can then be introduced through various synthetic routes, including cyclization reactions.
Chemical Reactions Analysis
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-methylpiperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce reduced forms of the oxadiazole ring.
Scientific Research Applications
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-methylpiperidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-infective agent.
Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescent dyes or sensors.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-methylpiperidine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activity . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-methylpiperidine can be compared with other similar compounds, such as:
- 5-(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-1H-pyridin-2-one
- 3-(5-(Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
These compounds share the oxadiazole ring but differ in their additional functional groups and overall structure. The uniqueness of this compound lies in its combination of the cyclopropyl group, oxadiazole ring, and piperidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-cyclopropyl-5-(3-methylpiperidin-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-11(5-2-6-12-7-11)10-13-9(14-15-10)8-3-4-8/h8,12H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXWKGJGMCRDPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C2=NC(=NO2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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